(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459719
InChI: InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6-;/m0./s1
SMILES:
Molecular Formula: C6H11ClFN
Molecular Weight: 151.61 g/mol

(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

CAS No.:

Cat. No.: VC17459719

Molecular Formula: C6H11ClFN

Molecular Weight: 151.61 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride -

Specification

Molecular Formula C6H11ClFN
Molecular Weight 151.61 g/mol
IUPAC Name (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Standard InChI InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Standard InChI Key SNXRMQLHOJPLRM-YAFCINRGSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]([C@@H]1CN2)F.Cl
Canonical SMILES C1C2CC(C1CN2)F.Cl

Introduction

Chemical Structure and Stereochemical Configuration

The core structure of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane comprises a bicyclo[2.2.1]heptane system, where one bridgehead carbon is replaced by a nitrogen atom, forming a 2-azabicyclo scaffold. The fluorine atom occupies the 5-position, while the hydrochloride salt neutralizes the secondary amine. The stereodescriptors (1R,4S,5S) specify the absolute configuration, critical for its biological interactions .

Key Structural Features:

  • Bicyclic Framework: The azabicyclo[2.2.1]heptane system imposes significant ring strain and conformational rigidity, influencing both reactivity and molecular recognition .

  • Fluorine Substitution: The electronegative fluorine atom at C5 alters electron distribution and enhances metabolic stability by resisting oxidative degradation .

  • Hydrochloride Salt: The protonated amine improves solubility in polar solvents, facilitating pharmaceutical formulation .

Table 1: Molecular Properties

PropertyValueSource
Molecular Formula (base)C₆H₁₀FN
Molecular Weight (base)115.15 g/mol
Molecular Formula (salt)C₆H₁₁ClFNCalculated
Molecular Weight (salt)151.61 g/molCalculated
InChIKeyOAJNJXJCKQKODM-JMMWHDCWSA-N

Synthesis and Manufacturing

The synthesis of (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves stereoselective fluorination and subsequent deprotection. Data from CN101462999A and US10815241B2 highlight two critical steps: hydroxyl-to-fluorine conversion and amine deprotection .

Fluorination of Hydroxyl Precursors

The 5-hydroxy intermediate (1R,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(methoxyethyl)aminosulfur trifluoride (Deoxofluor). These reagents mediate an Sₙ2-type displacement, replacing the hydroxyl group with fluorine .

Example Protocol (DAST Method) :

  • Reactants: 5-hydroxy intermediate (1.42 g, 5 mmol), DAST (1 mL), dichloromethane (10 mL).

  • Conditions: -78°C for 6 hours, gradual warming to room temperature.

  • Workup: Quenching with saturated NaHCO₃, extraction with dichloromethane, and column chromatography.

  • Yield: 48.9% (0.7 g).

Table 2: Fluorination Agent Comparison

AgentSolventTemperatureYield (%)
DASTCH₂Cl₂-78°C48.9
DeoxofluorCH₂Cl₂-78°C55.3

Deprotection to Hydrochloride Salt

The tert-butoxycarbonyl (Boc)-protected amine undergoes acidolytic cleavage using HCl in diethyl ether, yielding the hydrochloride salt .

Example Protocol :

  • Reactants: Boc-protected fluoro compound (0.29 g, 1 mmol), HCl/ether (20 mL).

  • Conditions: Stirring for 2 hours at room temperature.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.

  • Yield: 85.6% (0.16 g).

Physicochemical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure and stereochemistry .

Table 3: Key NMR Signals (CDCl₃)

Proton Environmentδ (ppm)MultiplicityCoupling (J)
H5 (fluorine-adjacent)5.29–5.08m-
Ethyl ester CH₂4.18m-
Bridgehead H3.58m-

Mass Spectrometry: The base compound exhibits a molecular ion peak at m/z 288.2 ([M+1]⁺) .

Stability and Solubility

  • Stability: The fluorine atom enhances resistance to enzymatic degradation, as noted in patent CN101462999A .

  • Solubility: The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), critical for bioavailability .

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